Cas no 176112-77-9 (2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI))

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) structure
176112-77-9 structure
Product Name:2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
Numero CAS:176112-77-9
MF:C5H7N3O
MW:125.128580331802
CID:112251
PubChem ID:79143
Update Time:2025-04-18

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI)
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • NSC47693
    • CHEBI:39624
    • CS-W006395
    • 4-Amino-2-hydroxy-1-methylpyrimidine
    • AKOS005266250
    • A894624
    • 4-Amino-1-methyl-pyrimidin-2-one
    • EN300-263946
    • 176112-78-0
    • 4-amino-1-methylpyrimidin-2(1H)-one
    • Z1198148063
    • CYTOSINE, 1-METHYL-
    • PS-11898
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(E)-(9CI)
    • DTXSID60149949
    • CS1032
    • 4-amino-1-methyl-2(1H)-Pyrimidinone
    • 2(1H)-Pyrimidinone, 4-amino-1-methyl-
    • HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Q27095132
    • AC-31819
    • N1-METHYLCYTOSINE
    • methylcytosine
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(4E)-(9CI)
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-
    • 1-Methylcytosine
    • 176158-70-6
    • CHEMBL500883
    • 1bky
    • SY070177
    • FT-0693607
    • BAA12247
    • HY-W006395
    • MFCD00038058
    • NS00068439
    • 1J54NE82RV
    • 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
    • 1MC
    • NSC 47693
    • 1-methylcytosin
    • SCHEMBL20879444
    • DB04314
    • 176112-79-1
    • 2(1H)-Pyrimidinone,4-amino-1-methyl-
    • PD006316
    • UNII-1J54NE82RV
    • SB57304
    • 1122-47-0
    • 4-amino-1-methylpyrimidin-2-one
    • 176112-77-9
    • N-Methylcytosine
    • AMY5656
    • 4-Amino-1-methyl-1H-pyrimidin-2-one
    • NSC-47693
    • SCHEMBL19929
    • Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
    • Chiave InChI: HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Sorrisi: O=C1N=C(C=CN1C)N

Proprietà calcolate

  • Massa esatta: 125.059
  • Massa monoisotopica: 125.059
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.7A^2
  • XLogP3: -1.1

Proprietà sperimentali

  • Densità: 1.34
  • Punto di ebollizione: 241.6°Cat760mmHg
  • Punto di infiammabilità: 99.9°C
  • Indice di rifrazione: 1.619

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (Z)- (9CI) Letteratura correlata

Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.